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Compound of Interest

Compound Name:
4-Chloropyrimidine-5-carbonyl

chloride

CAS No.: 1261494-35-2

Cat. No.: B3377149 Get Quote

Executive Summary & Compound Profile
4-Chloropyrimidine-5-carbonyl chloride is a bifunctional pyrimidine building block featuring

two distinct electrophilic sites: the acid chloride at C5 and the chloro-substituent at C4.[1] Its

high reactivity makes it a transient intermediate, often generated in situ or isolated with strict

moisture exclusion.

Systematic Name: 4-Chloropyrimidine-5-carbonyl chloride[2][3]

CAS Number: 1261494-35-2[1]

Molecular Formula: C

H

Cl

N

O

Molecular Weight: 176.99 g/mol
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Key Application: Precursor for pyrimido[4,5-d]pyrimidines and pyrido[2,3-d]pyrimidines

(kinase inhibitor scaffolds).

Structural Logic & Reactivity
The pyrimidine ring is electron-deficient. The introduction of an electron-withdrawing carbonyl

chloride at C5 and a chlorine at C4 creates a highly activated system.

C4-Cl: Susceptible to S

Ar displacement by amines/alkoxides.

C5-COCl: Highly susceptible to acyl substitution (acylation).

Synthesis & Generation Protocol
Context: Understanding the synthesis is prerequisite to interpreting the spectra, particularly for

identifying common impurities like the hydrolyzed acid or the starting material.

Validated Workflow
The standard generation involves the dechlorinative chlorination of 4-hydroxypyrimidine-5-

carboxylic acid using thionyl chloride (SOCl

) or phosphorus oxychloride (POCl

).

Reaction:

Diagram: Synthesis & Impurity Pathways

4-Hydroxypyrimidine-
5-carboxylic acid

SOCl2 / DMF (cat.)
Reflux

Incomplete Rxn:
4-Hydroxypyrimidine-
5-carbonyl chloride

 Partial Rxn

4-Chloropyrimidine-
5-carbonyl chloride

(Target)

 Chlorination Hydrolysis Product:
4-Chloropyrimidine-

5-carboxylic acid

 + H2O (Moisture)
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Caption: Synthesis pathway via Vilsmeier-Haack type chlorination and potential moisture-

induced degradation pathways.

Spectroscopic Data Analysis
Note: Due to the moisture sensitivity of the acid chloride, all spectral data must be acquired in

anhydrous solvents (e.g., CDCl

dried over molecular sieves). Avoid DMSO-d

as it can react with the acid chloride.

A. Nuclear Magnetic Resonance (NMR)
The

H NMR spectrum is simple but diagnostic. The molecule possesses a plane of symmetry in the
ring plane, but the protons are chemically non-equivalent.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b3377149?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3377149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nucleus
Shift (

ppm)
Multiplicity Integral Assignment

Structural
Logic

H 9.15 - 9.25 Singlet (s) 1H H-2

Flanked by

two Nitrogen

atoms (N1,

N3); most

deshielded.

H 9.00 - 9.10 Singlet (s) 1H H-6

Ortho to

COCl (EWG)

and adjacent

to N1.

C 163.5 - - C=O

Carbonyl

chloride

characteristic

shift.

C 160 - 162 - - C-4

Ipso to

Chlorine;

deshielded.

C 158 - 159 - - C-2
Between two

Nitrogens.

C 155 - 157 - - C-6
Adjacent to

Nitrogen.

C 124 - 126 - - C-5
Ipso to

Carbonyl.

Critical QC Check:

H-2 vs H-6: H-2 is typically slightly more downfield due to the combined inductive effect of

two adjacent nitrogen atoms.

Impurity Flag: A broad singlet around 13-14 ppm indicates hydrolysis to the carboxylic acid

(COOH).
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B. Infrared Spectroscopy (IR)
IR is the fastest method to confirm the conversion of the carboxylic acid precursor to the acid

chloride.

Functional Group
Wavenumber (cm

)
Intensity Diagnostic Value

C=O[4] Stretch (Acid

Chloride)
1760 - 1785 Strong

Primary Confirmation.

Significantly higher

than the acid

precursor (~1700 cm

) or ester (~1730 cm

).

C-H Stretch

(Aromatic)
3050 - 3100 Weak

Typical

heteroaromatic C-H.

C=N / C=C Ring

Stretch
1550 - 1580 Medium

Pyrimidine skeletal

vibrations.

C-Cl Stretch 700 - 750 Medium
Distinct fingerprint

band.

Self-Validating Protocol: If the band at ~1775 cm

is accompanied by a broad band at 2500-3300 cm

(O-H stretch), the sample has hydrolyzed.

C. Mass Spectrometry (MS)
The presence of two chlorine atoms (one on the ring, one in the acid chloride) creates a distinct

isotopic pattern.

Isotopes:

Cl (75.8%) and
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Cl (24.2%).

Pattern for Cl

: M : (M+2) : (M+4) ratio is approximately 9 : 6 : 1.

Ion m/z (approx) Interpretation

[M] 176

Molecular Ion (

Cl

).

[M+2] 178

Isotope (

Cl

Cl).

[M+4] 180

Isotope (

Cl

).

[M - Cl] 141

Acylium ion (Loss of Cl from

COCl). Base peak often

observed.

[M - COCl] 113

Loss of carbonyl chloride

group (Chloropyrimidine

cation).

Diagram: MS Fragmentation Pathway
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Molecular Ion [M]+
m/z 176/178/180

(Cl2 Pattern 9:6:1)

Acylium Ion [M-Cl]+
m/z 141/143

(Cl1 Pattern 3:1)

 - Cl• (Alpha Cleavage)

Chloropyrimidyl Cation [M-COCl]+
m/z 113/115

 - CO (Decarbonylation)

Click to download full resolution via product page

Caption: Primary fragmentation pathway showing alpha-cleavage of the acid chloride followed

by decarbonylation.

Experimental Protocol: Handling & Sample Prep
Expertise Note: Acid chlorides of electron-deficient heterocycles are aggressive electrophiles.

They will acylate DMSO, methanol, and atmospheric moisture.

NMR Sample Preparation (Strict Anhydrous)
Solvent: Use CDCl

stored over 4Å molecular sieves.

Vessel: Oven-dried NMR tube, flushed with Nitrogen/Argon.

Procedure:

Dissolve ~10 mg of the acid chloride in 0.6 mL dry CDCl

.
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Do not filter through standard cotton/paper (contains moisture). Use a glass wool plug if

necessary.

Run spectrum immediately.

Stability & Storage
Storage: -20°C under Argon atmosphere.

Quenching: If disposal is required, quench slowly into a stirred solution of 10% NaOH/Ice.

Violent reaction possible.
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Isotope Pattern Verification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-016-01443
https://www.benchchem.com/product/b3377149?utm_src=pdf-body
https://www.benchchem.com/product/b3377149?utm_src=pdf-body
https://www.researchgate.net/post/Why-we-should-use-pocl3-pcl5-mixture-in-chlorination-of-pyrimidine-and-not-only-pocl3
https://www.semanticscholar.org/paper/Large-Scale-Solvent-Free-Chlorination-of-Pyridines%2C-Wang-Wen/8ae836a3e1d97e5b8c4d028bd247615db245e2b9
https://www.benchchem.com/product/b3377149?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3377149?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sources

1. 883-99-8,Methyl 3-Hydroxy-2-naphthoate-AccelaChem|AccelaChemBio|Accela design,
synthesis, manufacture and market advanced R&D chemicals;韶远科技（上海）有限公司
[accelachem.com]

2. Buy 3-(3-Oxobutanoyl)benzonitrile (EVT-13408570) [evitachem.com]

3. CAS#:1216797-61-3 | N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-
morpholinopropyl)benzo[d]thiazole-6-carboxamide hydrochloride | Chemsrc [chemsrc.com]

4. CN101501002A - é��æ ¸è�·é��è½¬å½�é�¶æ��å�¶å�� - Google Patents
[patents.google.com]

5. Thieme E-Books & E-Journals [thieme-connect.de]

6. researchgate.net [researchgate.net]

7. semanticscholar.org [semanticscholar.org]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Validation of 4-
Chloropyrimidine-5-carbonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3377149#spectroscopic-data-nmr-ir-ms-of-4-
chloropyrimidine-5-carbonyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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